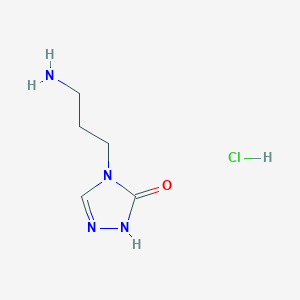

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of 3-aminopropylamine with a suitable precursor under controlled conditions. One common method involves the use of 3-aminopropyltriethoxysilane as a starting material, which undergoes hydrolytic polycondensation in the presence of hydrochloric acid or trifluoromethanesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-aminopropyltriethoxysilane: A similar compound used in surface functionalization and polymer synthesis.

3-((3-aminopropyl)amino)-4-hydroxybenzoic acid: Another compound with similar structural features, used in metabolic studies.

Uniqueness

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Biologische Aktivität

4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

- Molecular Formula : C5H11ClN4O

- Molecular Weight : 178.62 g/mol

- CAS Number : 1909327-92-9

The compound features a dihydrotriazole structure that contributes to its unique reactivity and biological profile. The presence of an aminopropyl group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole moieties can effectively inhibit the growth of various bacteria and fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity observed |

| Enterococcus faecalis | Moderate activity observed |

| Bacillus cereus | Moderate activity observed |

| Escherichia coli | Limited activity noted |

These findings suggest that the compound may hold potential as an antimicrobial agent, although further studies are needed to confirm its efficacy against specific pathogens .

Cardiovascular Effects

In a study focusing on the cardiovascular impact of triazole derivatives, compounds with structural similarities to 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one were evaluated for their negative inotropic effects. The results indicated that these compounds could moderate cardiac workload by decreasing heart rate and contractility. For example:

- Compound 7h exhibited a stroke volume change of -48.22 ± 0.36% at a concentration of 3×10−5 mol/L compared to a control (metoprolol: -9.74 ± 0.14%) .

This suggests potential therapeutic applications in managing conditions like hypertension or heart failure.

Cytotoxicity Studies

The cytotoxic effects of 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been investigated using various cancer cell lines. Preliminary results indicate that certain derivatives may possess selective cytotoxicity towards cancer cells while sparing normal cells:

| Cell Line | Cytotoxicity Observed |

|---|---|

| HeLa (cervical cancer) | Moderate cytotoxicity |

| Hep3B (liver cancer) | High cytotoxicity |

| LO2 (normal hepatic) | Low cytotoxicity |

These findings highlight the compound's potential as an anticancer agent but necessitate further research to elucidate the underlying mechanisms .

The mechanisms through which 4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Ion Channel Modulation : The cardiovascular effects may be mediated through interactions with ion channels such as ATP-sensitive K+ channels and L-type Ca2+ channels .

- Cell Cycle Interference : Cytotoxic effects might result from disrupting the cell cycle in cancer cells.

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c6-2-1-3-9-4-7-8-5(9)10;/h4H,1-3,6H2,(H,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWFWJQDVIBLSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.